

1H-Indazol-5-ol: A Comprehensive Physicochemical Profile for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-Indazol-5-ol

Cat. No.: B057792

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical characteristics of **1H-Indazol-5-ol** (CAS No: 15579-15-4), a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a consolidated resource of its core properties, experimental determination methodologies, and relevant biological pathways.

Core Physicochemical Characteristics

1H-Indazol-5-ol is a white to almost white crystalline powder.^[1] Its structural integrity, featuring a fused benzene and pyrazole ring with a hydroxyl group, underpins its utility as a versatile building block in the synthesis of novel therapeutic agents.^[1] The hydroxyl group, in particular, enhances its reactivity and potential for biological interactions.^[1]

Quantitative Physicochemical Data

A summary of the key physicochemical properties of **1H-Indazol-5-ol** is presented in the table below. These values have been compiled from various chemical suppliers and databases. It is important to note that while several physical properties have been experimentally determined and reported, experimental data for pKa and aqueous solubility are not readily available in the reviewed literature.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ N ₂ O	[1][2]
Molecular Weight	134.14 g/mol	
Melting Point	186 - 191 °C	
	187 - 191 °C	
	189 °C	
Boiling Point	366.5 ± 15.0 °C at 760 mmHg	
Flash Point	175.5 ± 20.4 °C	
logP (calculated)	1.08	
pKa	Data not available	
Aqueous Solubility	Data not available	
Appearance	White to almost white crystalline powder	
Purity	≥ 97%	
Storage	Room Temperature or 4°C	

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for drug discovery and development. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.

Protocol:

- A small, dry sample of the crystalline solid is finely powdered.
- The powder is packed into a capillary tube to a depth of 2-3 mm.
- The capillary tube is placed in the heating block of a melting point apparatus.
- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Determination of Boiling Point

Simple distillation is a standard method for determining the boiling point of a liquid.

Protocol:

- The liquid sample is placed in a round-bottom flask with a few boiling chips.
- A distillation apparatus is assembled with a condenser and a collection flask.
- A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.
- The flask is heated gently.
- The temperature at which the liquid boils and its vapor condenses into the condenser is recorded as the boiling point. This temperature should remain constant during the distillation of a pure substance.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the traditional and a widely accepted method for the experimental determination of logP.

Protocol:

- Prepare a saturated solution of 1-octanol with water and a saturated solution of water with 1-octanol.
- A known amount of **1H-Indazol-5-ol** is dissolved in a predetermined volume of either water or 1-octanol.
- The two immiscible phases are combined in a flask and shaken vigorously to allow for the partitioning of the solute between the two layers until equilibrium is reached. This can take several hours.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase.
- $\log P$ is the logarithm of this ratio.

Determination of Aqueous Solubility

The shake-flask method is also a gold standard for determining the equilibrium solubility of a compound.

Protocol:

- An excess amount of the solid compound is added to a known volume of water or a buffer solution of a specific pH in a sealed flask.
- The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

- The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using an appropriate analytical method (e.g., HPLC, LC-MS, or UV-Vis spectroscopy).
- This concentration represents the aqueous solubility of the compound at that temperature and pH.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

Protocol:

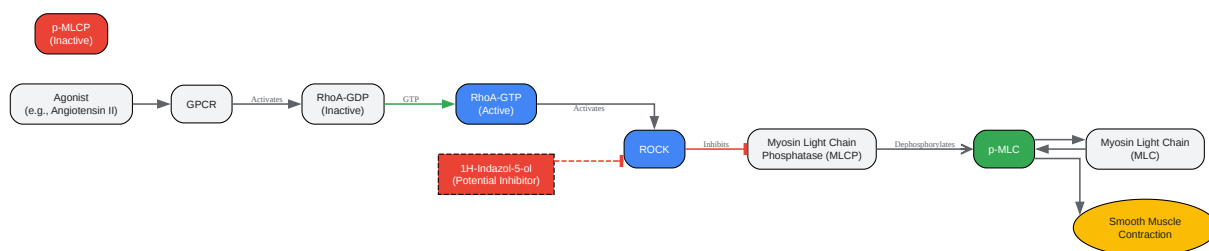
- A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.
- A standardized solution of a strong acid or base is added incrementally to the sample solution.
- The pH of the solution is measured after each addition using a calibrated pH meter.
- A titration curve is generated by plotting the pH against the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.

Biological Relevance and Signaling Pathways

Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. **1H-Indazol-5-ol** has been identified as a potential inhibitor of Rho kinase (ROCK) and is used as a scaffold to develop inhibitors of mitotic kinase TTK.

Rho Kinase (ROCK) Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, and smooth muscle contraction. Dysregulation of this pathway is implicated in several cardiovascular diseases. A potential inhibitor like **1H-Indazol-5-ol** would interfere with this pathway, leading to therapeutic effects such as vasodilation.

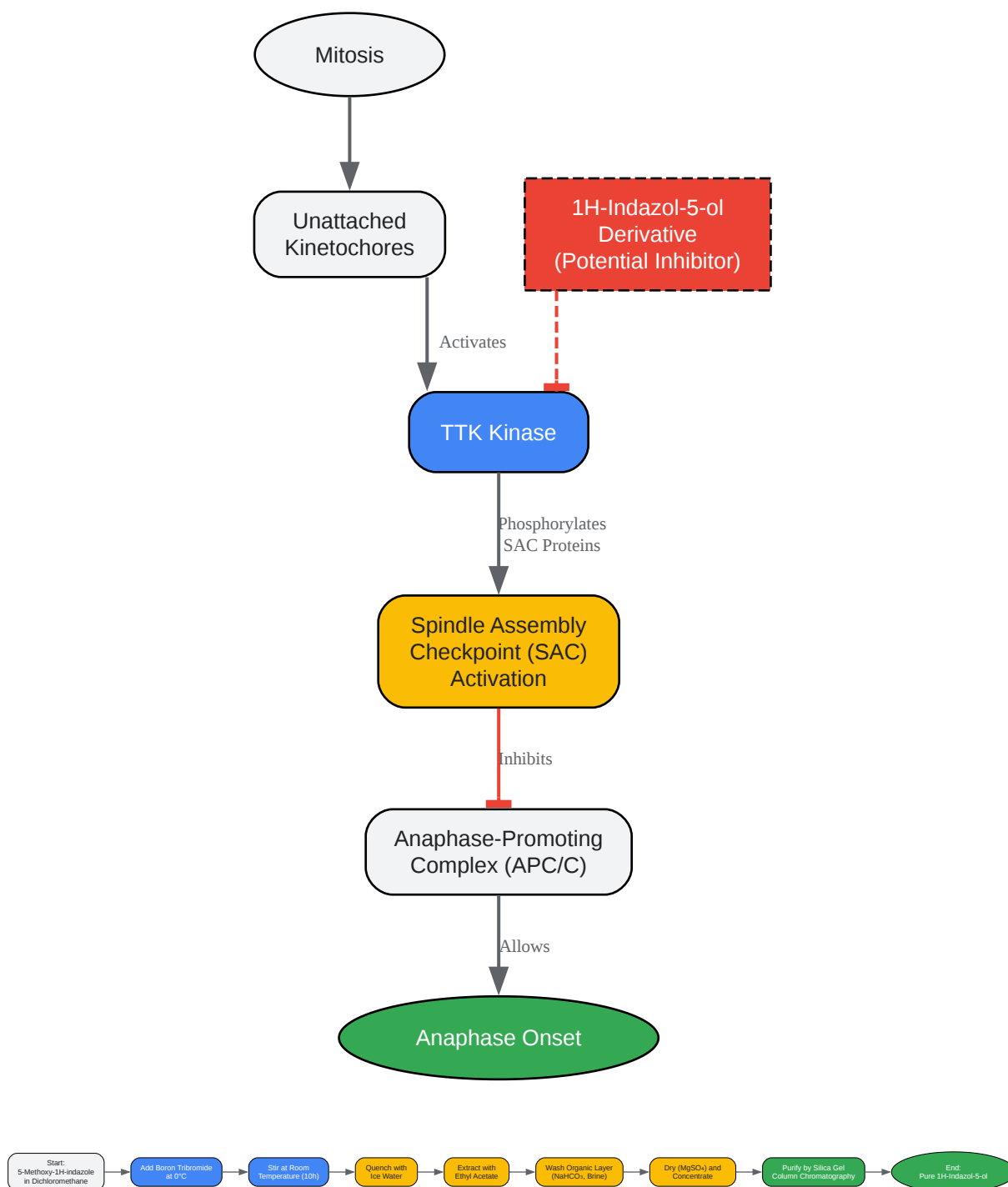


[Click to download full resolution via product page](#)

Caption: Simplified Rho Kinase (ROCK) signaling pathway and the potential point of inhibition.

TTK Kinase and Cell Cycle Regulation

Threonine Tyrosine Kinase (TTK), also known as Mps1, is a crucial protein kinase involved in the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis. Inhibition of TTK can lead to mitotic errors and cell death, making it an attractive target for cancer therapy. Indazole-based compounds are being explored as TTK inhibitors.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [1H-Indazol-5-ol: A Comprehensive Physicochemical Profile for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057792#physicochemical-characteristics-of-1h-indazol-5-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com